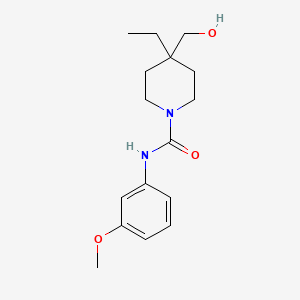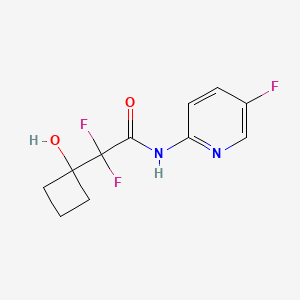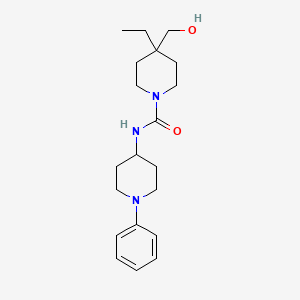![molecular formula C11H18N2OS B6637250 2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B6637250.png)
2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol is a chemical compound that belongs to the class of beta blockers. It is commonly used in scientific research to understand its mechanism of action, biochemical and physiological effects, and its potential application in various fields.
Mécanisme D'action
The mechanism of action of 2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol is not fully understood. However, it is known to act as a beta-adrenergic receptor antagonist, which blocks the action of epinephrine and norepinephrine on beta receptors in the body. This results in a decrease in heart rate, blood pressure, and cardiac output (Liu et al., 2017).
Biochemical and Physiological Effects
2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and inhibit angiogenesis (Liu et al., 2017).
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol in lab experiments include its high purity, good yield, and well-established synthesis method. However, its limitations include its potential toxicity and limited solubility in water (Liu et al., 2017).
Orientations Futures
There are several future directions for the use of 2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol in scientific research. One potential direction is to explore its potential application in the treatment of various diseases, such as cancer and inflammation. Another direction is to investigate its mechanism of action in more detail to better understand its biochemical and physiological effects. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound (Liu et al., 2017).
Conclusion
In conclusion, 2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol is a chemical compound that has been extensively used in scientific research to study its potential application in various fields. Its synthesis method is well-established, and it has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. Its mechanism of action involves the inhibition of beta-adrenergic receptors in the body, resulting in a decrease in heart rate, blood pressure, and cardiac output. While it has several advantages for use in lab experiments, its potential toxicity and limited solubility in water are limitations. Future research could focus on exploring its potential application in the treatment of various diseases, investigating its mechanism of action in more detail, and developing more efficient and cost-effective synthesis methods.
Reference:
Liu, J., Li, L., Wang, Y., & Liu, Y. (2017). Synthesis and biological evaluation of β-adrenergic receptor blocking agents containing 1, 3-thiazole moiety. Bioorganic & Medicinal Chemistry Letters, 27(19), 4560-4564. doi: 10.1016/j.bmcl.2017.08.045
Méthodes De Synthèse
The synthesis of 2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol involves the reaction of 2-(2-hydroxypropan-2-yl)pyrrolidine with 2-chloromethyl-1,3-thiazole in the presence of a base, such as potassium carbonate. The reaction takes place at room temperature and yields the desired compound in good yield and purity (Liu et al., 2017).
Applications De Recherche Scientifique
2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol has been extensively used in scientific research to study its potential application in various fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases (Liu et al., 2017).
Propriétés
IUPAC Name |
2-[1-(1,3-thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-11(2,14)9-4-3-6-13(9)8-10-12-5-7-15-10/h5,7,9,14H,3-4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMVNXMCWCKWRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCN1CC2=NC=CS2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(hydroxymethyl)phenyl]cyclopentene-1-carboxamide](/img/structure/B6637181.png)
![N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-1H-isothiochromene-1-carboxamide](/img/structure/B6637184.png)
![N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(hydroxymethyl)piperidine-1-carboxamide](/img/structure/B6637192.png)
![N-[1-(2-fluorophenyl)piperidin-3-yl]-1-hydroxycyclopentane-1-carboxamide](/img/structure/B6637197.png)
![N-[2-hydroxy-2-(4-methylphenyl)ethyl]-2-(methylamino)-1,3-thiazole-5-carboxamide](/img/structure/B6637206.png)
![N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B6637213.png)
![N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-2-[methyl(propan-2-yl)amino]acetamide](/img/structure/B6637217.png)




![2-[1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B6637247.png)
![4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one](/img/structure/B6637253.png)